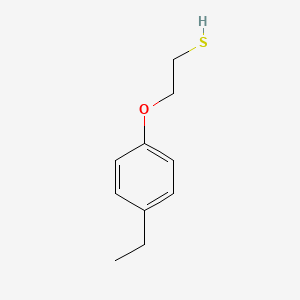

2-(4-Ethylphenoxy)ethane-1-thiol

CAS No.:

Cat. No.: VC18267232

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14OS |

|---|---|

| Molecular Weight | 182.28 g/mol |

| IUPAC Name | 2-(4-ethylphenoxy)ethanethiol |

| Standard InChI | InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3 |

| Standard InChI Key | YEEXJZFBWUQGGC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)OCCS |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(4-Ethylphenoxy)ethane-1-thiol consists of:

-

An ethane backbone with a thiol group at the first carbon.

-

A 4-ethylphenoxy group attached to the second carbon.

The IUPAC name is 2-(3-ethylphenoxy)ethanethiol, and its SMILES representation is COC1=CC=C(C=C1)CCS .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.28 g/mol | |

| Density | 0.983–1.009 g/cm³ | |

| Boiling Point | 252.5±19.0 °C (Predicted) | |

| pKa | 10.22±0.10 (Predicted) | |

| Solubility | Likely polar organic solvents | Inferred |

The compound’s thiol group imparts acidity (pKa ~10), enabling deprotonation under basic conditions. The ethylphenoxy moiety contributes to hydrophobic interactions, influencing solubility and reactivity .

Synthesis and Manufacturing

General Synthetic Routes

While direct protocols for 2-(4-ethylphenoxy)ethane-1-thiol are scarce, analogous thiols are synthesized via:

-

Nucleophilic Substitution: Reacting ethylphenoxy ethyl halides with thiourea, followed by alkaline hydrolysis .

-

Reduction of Disulfides: Electrochemical or chemical reduction of disulfide intermediates .

-

Thiolation Agents: Using Lawesson’s reagent or phosphorus sulfides to introduce -SH groups.

Case Study: Synthesis of 2-(4-Methoxyphenyl)ethane-1-thiol

A related compound, 2-(4-methoxyphenyl)ethane-1-thiol, was synthesized via:

-

Alkylation: 4-Methoxyphenethyl bromide reacted with thiourea in ethanol.

-

Hydrolysis: Treated with NaOH to yield the thiol (88% yield) .

This method is adaptable for 2-(4-ethylphenoxy)ethane-1-thiol by substituting the methoxy group with ethyl.

Reactivity and Functional Applications

Thiol-Specific Reactions

-

Disulfide Formation: Oxidizes readily to form disulfide bridges, critical in polymer chemistry.

-

Nucleophilic Substitution: Participates in Michael additions and SN2 reactions .

Industrial and Biochemical Relevance

-

Lignin Cleavage: Thiols assist in reductive cleavage of β-O-4 lignin linkages, enabling biomass valorization .

-

Chiral Auxiliaries: Ethylphenoxy thiols serve as intermediates in asymmetric synthesis of pharmaceuticals (e.g., Sitagliptin) .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals:

-

¹³C NMR: Peaks for aromatic carbons (δ 110–160 ppm) and ethane backbone (δ 20–40 ppm) .

Infrared (IR) Spectroscopy

Recent Advances and Future Directions

Electrochemical Applications

Thiol-assisted electrolysis (e.g., lignin depolymerization) highlights potential in sustainable chemistry .

Drug Discovery

Ethylphenoxy thiols are being explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume